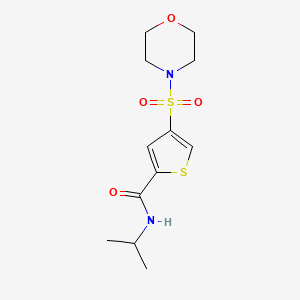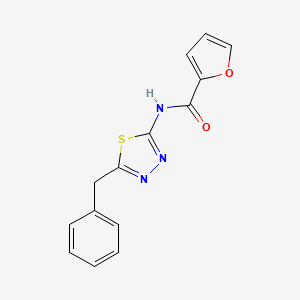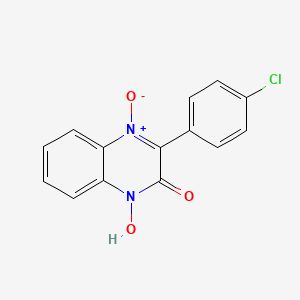![molecular formula C14H14N2O4S B5527688 7-[(5-acetyl-2-thienyl)carbonyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5527688.png)
7-[(5-acetyl-2-thienyl)carbonyl]-2,7-diazaspiro[4.4]nonane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of spiro compounds like 7-[(5-acetyl-2-thienyl)carbonyl]-2,7-diazaspiro[4.4]nonane-1,3-dione involves complex organic synthesis techniques. An example is the synthesis of diazaspiro nonanes through nucleophilic displacement, hydrolytic cyclization, and carbonyl reduction, starting from malononitrile (Ji Zhiqin, 2004). These methods emphasize efficiency and yield, demonstrating the intricate steps required to assemble such molecules.
Molecular Structure Analysis
The molecular structure of spiro compounds is characterized by their spirocyclic nature, where two or more rings are joined at a single atom. The structural analysis often involves advanced techniques like X-ray diffraction and NMR spectroscopy, offering insights into their conformation and stereochemistry. For instance, studies on similar diazaspiro nonanes reveal optically active materials due to screw-type symmetry, without asymmetric carbon atoms, highlighting the unique structural attributes of these compounds (R. L. Willer et al., 2012).
Chemical Reactions and Properties
Spiro compounds participate in various chemical reactions, reflecting their reactivity and potential for further chemical modifications. For example, the synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones showcases the Mn(III)-based oxidation reactions of these compounds, illustrating their versatility in organic synthesis (Thanh‐Truc Huynh et al., 2017).
Physical Properties Analysis
The physical properties of spiro compounds like solubility, melting point, and density are crucial for their application and handling. The densities of diazaspiro nonanes, for instance, have been meticulously studied, revealing slight differences between racemates and optically active compounds, which can influence their physical behavior in different environments (R. L. Willer et al., 2012).
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents and conditions, define the applicability of spiro compounds in synthesis and drug development. Studies on their reactivity, such as the PCl3-mediated cyclization to synthesize N-alkenyl derivatives, highlight the synthetic utility of spiro frameworks in constructing complex molecules (G. Baccolini et al., 1999).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
7-(5-acetylthiophene-2-carbonyl)-2,7-diazaspiro[4.4]nonane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-8(17)9-2-3-10(21-9)12(19)16-5-4-14(7-16)6-11(18)15-13(14)20/h2-3H,4-7H2,1H3,(H,15,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZULOCKILUFEZKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)C(=O)N2CCC3(C2)CC(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(5-Acetyl-2-thienyl)carbonyl]-2,7-diazaspiro[4.4]nonane-1,3-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-ethyl-3-(3-methoxyphenyl)-9-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5527626.png)

![4-[(isopropylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5527629.png)

![2,5,6,9-tetramethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5527635.png)

![methyl 3-{[(2-nitrophenyl)thio]amino}benzoate](/img/structure/B5527653.png)

![({5-[1-(imidazo[1,2-a]pyridin-2-ylcarbonyl)piperidin-3-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5527669.png)
![(1S*,5R*)-3-[(3,4-dimethoxyphenyl)acetyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5527690.png)
![2-amino-N-(3,5-difluoro-4-methoxybenzyl)-3-ethyl-3H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B5527704.png)

![(3R*,4S*)-1-{[1-(2-fluorophenyl)cyclopropyl]carbonyl}-4-propylpyrrolidin-3-amine](/img/structure/B5527717.png)